3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)11-12-27(23,24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSPINWSAHBCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of 2-methoxyphenyl isocyanate, which reacts with the oxadiazole intermediate to form the desired product.
Attachment of the Benzenesulfonyl Group: This is usually done through a sulfonylation reaction, where benzenesulfonyl chloride reacts with the intermediate compound in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives or desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of oxadiazoles, including those similar to 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, exhibit anticonvulsant properties. A study demonstrated that a series of 1,3,4-oxadiazole derivatives showed significant activity against seizure models in vivo. This suggests that compounds with similar structures may be effective in treating epilepsy or other seizure disorders .
Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity. Compounds featuring this structure have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study identified 1,3,4-oxadiazole derivatives as potent inhibitors of Notum carboxylesterase, which plays a critical role in the Wnt signaling pathway associated with cancer development . Further investigations into related compounds have shown promising results against various cancer cell lines, including MCF-7 and HeLa cells .
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the potential of oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), particularly hCA IX and XII. These enzymes are implicated in tumor growth and metastasis. Compounds similar to this compound have shown nanomolar inhibitory activity against these targets, making them candidates for further development as anticancer agents .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Anticonvulsant Activity Study | Demonstrated significant anticonvulsant effects in animal models using oxadiazole derivatives | Potential use in epilepsy treatment |
| Notum Inhibition Study | Identified oxadiazole derivatives as potent inhibitors of Notum carboxylesterase | Implications for cancer therapy targeting Wnt signaling |
| Carbonic Anhydrase Inhibition | Showed selective inhibition of hCA IX and XII by oxadiazole derivatives | Potential therapeutic applications in oncology |
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the sulfonyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide with structurally analogous compounds from the evidence, focusing on molecular features, physical properties, and bioactivity trends:
Key Observations:
Substituent Effects on Physical Properties :
- Bulky substituents (e.g., piperidinyl in 7a) reduce melting points (71–73°C) due to disrupted crystallinity .
- Polar groups (e.g., ethoxy in 7l) increase melting points (177–178°C) via enhanced intermolecular interactions .
- Halogenation (e.g., bromine in ) elevates molecular weight but may decrease solubility .
Bioactivity Trends: Enzyme Inhibition: Piperidinyl-sulfonyl derivatives (e.g., 7a–q) show LOX inhibition, suggesting the target compound’s benzenesulfonyl group may confer similar activity . Antimicrobial Potential: Thiazole-containing analogs (e.g., 8d) exhibit moderate activity, but the target’s lack of thiazole may shift its bioactivity profile .
Biological Activity
3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzenesulfonyl group attached to a propanamide backbone and an oxadiazole ring substituted with a methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 356.39 g/mol.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. In a study assessing various oxadiazole derivatives, it was found that those with benzenesulfonamide moieties demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group in the 2-position of the phenyl ring may contribute to this activity by enhancing lipophilicity and membrane penetration.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Enzyme Inhibition
Another significant aspect of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain carbonic anhydrase isoforms, which are crucial in various physiological processes including pH regulation and fluid secretion. This inhibition could have therapeutic implications for conditions such as glaucoma and edema.
Case Studies
-
Cytotoxicity Assay : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 20 30 - Antimicrobial Testing : The compound exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus at concentrations of 32 µg/mL and 64 µg/mL respectively.
The proposed mechanism for the biological activity of this compound involves:
- Cell Membrane Disruption : The lipophilic character provided by the methoxy group facilitates penetration into bacterial membranes.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
- Enzyme Interaction : Binding to carbonic anhydrase may alter enzymatic activity, providing therapeutic benefits in conditions requiring fluid regulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, oxadiazole ring formation via cyclization of thiosemicarbazides (using POCl₃ as a cyclizing agent) followed by sulfonylation and amidation steps. Key intermediates are characterized using 1H/13C NMR (to confirm proton/carbon environments) and IR spectroscopy (to identify functional groups like sulfonyl or amide C=O stretches). Reaction optimization often requires adjusting solvents (e.g., DMF for amide coupling) and reagents (e.g., COMU® for carbodiimide-mediated coupling) to improve yields (24–86% reported in analogs) .**
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm in 1H NMR) and aromatic/heterocyclic carbons (δ 110–160 ppm in 13C NMR) .
- IR Spectroscopy : Confirms sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups .
- HPLC : Validates purity (>85% in structurally similar compounds) .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substitution on the oxadiazole ring influence biological activity compared to other substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance interactions with hydrophobic enzyme pockets. For example, analogs with 2-methoxyphenyl substituents show improved antiproliferative activity (mean growth inhibition ~45–56% in NCI cancer cell lines) compared to nitro- or halogen-substituted derivatives. Activity is assessed via cell viability assays (MTT) and enzyme inhibition assays (e.g., urease or LOX) .
Q. What computational methods are employed to predict the binding affinity of this compound with target enzymes like lipoxygenase (LOX) or alkaline phosphatase?
- Methodological Answer :
- Molecular Docking : Predicts binding poses in enzyme active sites (e.g., LOX inhibition via interaction with Fe²⁺ centers) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory IC₅₀ values .
- Molecular Dynamics (MD) : Simulates stability of enzyme-ligand complexes over time (e.g., 100-ns trajectories to assess hydrogen bonding with alkaline phosphatase) .
Q. How can researchers resolve contradictions in reported biological activities of similar sulfonamide-oxadiazole hybrids?
- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell line specificity) or substituent effects. To address this:
- Standardize Assays : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources .
- Meta-Analysis : Compare IC₅₀ values across studies while normalizing for variables like pH or incubation time .
- SAR Replication : Synthesize and test analogs with systematic substituent changes (e.g., replacing methoxy with ethoxy or halogens) .
Q. What in vitro models are appropriate for evaluating the compound's potential as an anticancer agent, based on structural analogs?
- Methodological Answer :
- NCI-60 Human Cancer Cell Line Panel : Screens for broad-spectrum antiproliferative activity (e.g., GI₅₀ values <10 µM in leukemia or breast cancer lines) .
- Apoptosis Assays : Measures caspase-3/7 activation via luminescence-based kits .
- Colony Formation Assay : Evaluates long-term cytotoxicity in adherent cell lines (e.g., HeLa or MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
